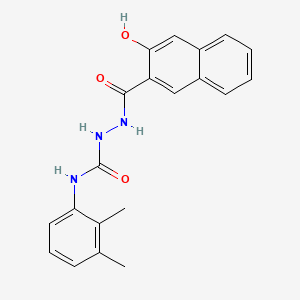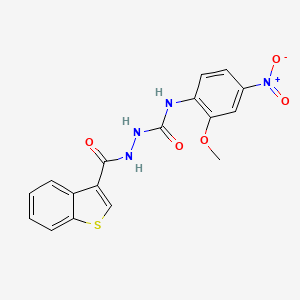![molecular formula C14H13F2N3O B4126003 N-(2,4-DIFLUOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4126003.png)
N-(2,4-DIFLUOROPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine atoms and a pyridine ring in its structure suggests potential biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 1-(4-pyridinyl)ethyl. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the urea moiety, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)methyl]urea
- N-(2,4-difluorophenyl)-N’-[1-(3-pyridinyl)ethyl]urea
- N-(3,5-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea
Uniqueness
N-(2,4-difluorophenyl)-N’-[1-(4-pyridinyl)ethyl]urea is unique due to the specific positioning of the fluorine atoms and the pyridine ring, which can influence its biological activity and chemical reactivity. The combination of these structural features may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c1-9(10-4-6-17-7-5-10)18-14(20)19-13-3-2-11(15)8-12(13)16/h2-9H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGVCYDTMAFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-chloro-5-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4125924.png)

![N-cyclohexyl-2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4125935.png)
![N-(2-furylmethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4125937.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4125951.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N-[1-(2-thienyl)ethyl]-1-propanamine](/img/structure/B4125954.png)
![4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B4125957.png)
![N-(4-sec-butylphenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4125958.png)
![N-(4-sec-butylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4125965.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4125972.png)
![3-Cyclopentyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4125978.png)
![1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4125988.png)
![N-(3-ethoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4126011.png)
